(E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-benzyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Access and Derivative Development
Research has focused on synthesizing derivatives of 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including compounds like 6-purineselenyl and 1,3,4-thiadiazols. These synthesized structures were characterized using spectroscopic methods like 1H-NMR and MS spectrometry, indicating a potential for exploring new chemical entities in this domain (Gobouri, 2020).
Potential in Treating Neurodegenerative Diseases
Studies have designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds, exhibiting adenosine receptor antagonistic properties and monoamine oxidase inhibition, were evaluated for their therapeutic potential in treating conditions like Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).
Anticancer Potential
Fused purine analogues synthesized from 6-mercaptopurine have been evaluated for their anticancer activity. These compounds, including [1,4]thiazino[4,3,2-gh]purines, exhibited potent activity against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Hassan et al., 2017).
Exploring Bioactive Heterocycles
The synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione, with modifications like arylalkyl, allyl, or propynyl substituents, has been explored. These studies have provided insights into the development of potential ligands for serotonin receptors, with implications for psychotropic activity research (Chłoń-Rzepa et al., 2013).
Synthesis Methods and Chemical Transformations
Research has also focused on the synthesis methods and chemical transformations of related compounds. For instance, the synthesis of novel Hsp90 inhibitors and their structural characterization has provided valuable information for further pharmacological exploration (Wang Xiao-long, 2011).
Analgesic and Anti-Inflammatory Properties
Some studies have investigated the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds have shown significant activity, comparable to reference drugs, in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-benzyl-8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-33-18-12-16(10-11-17(18)30)13-24-26-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)14-15-8-6-5-7-9-15/h5-13,30H,4,14H2,1-3H3,(H,25,26)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXQVCBCVOWXIY-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.